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Compound of Interest

Compound Name:
3-Bromo-2-

(bromomethyl)propionic acid

Cat. No.: B1267385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(bromomethyl)acetic acid and its isomers are of significant interest in synthetic chemistry

and drug development due to their potential as reactive intermediates and building blocks.

However, a comprehensive and centralized repository of their spectral data is notably absent in

publicly accessible literature. This guide aims to address this gap by providing a detailed

examination of the spectral characteristics of a closely related and well-documented analogue,

2,3-dibromopropanoic acid. The principles and techniques discussed herein are directly

applicable to the analysis of other brominated carboxylic acids, including various isomers of

bis(bromomethyl)acetic acid.

This document provides tabulated spectral data, detailed experimental protocols for data

acquisition, and logical workflows for synthesis and spectral analysis to serve as a valuable

resource for researchers in the field.

Spectral Data Summary for 2,3-Dibromopropanoic
Acid
The following tables summarize the key quantitative spectral data for 2,3-dibromopropanoic

acid (CAS 600-05-5).
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Table 1: ¹H NMR Spectral Data of 2,3-Dibromopropanoic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.5 Doublet of doublets 1H CH(Br)

~3.9 Multiplet 2H CH₂(Br)

~11.0 Singlet (broad) 1H COOH

Note: Chemical shifts can vary depending on the solvent used.

Table 2: ¹³C NMR Spectral Data of 2,3-Dibromopropanoic Acid

Chemical Shift (δ) ppm Assignment

~170 C=O (Carboxylic Acid)

~45 CH(Br)

~35 CH₂(Br)

Note: Chemical shifts can vary depending on the solvent used.

Table 3: IR Spectral Data of 2,3-Dibromopropanoic Acid

Wavenumber (cm⁻¹) Description of Vibration

2500-3300
O-H stretch (broad), characteristic of carboxylic

acid

1710
C=O stretch (strong), characteristic of carboxylic

acid

1200-1300 C-O stretch

500-700 C-Br stretch

Table 4: Mass Spectrometry Data for 2,3-Dibromopropanoic Acid
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m/z Interpretation

232, 234, 236
[M]⁺, Molecular ion peak with characteristic

isotopic pattern for two bromine atoms

153, 155 [M-Br]⁺, Loss of one bromine atom

107, 109
[M-Br-COOH]⁺, Loss of a bromine atom and the

carboxyl group

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 2,3-dibromopropanoic acid is dissolved in

approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Instrument: A 400 MHz (or higher) NMR spectrometer.

Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz (or higher) NMR spectrometer.

Parameters:
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Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 512-2048 scans may be necessary due to the lower natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

2. Infrared (IR) Spectroscopy

Sample Preparation:

KBr Pellet Method: A small amount of the solid sample is ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

subtracted from the sample spectrum.

3. Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL.
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Instrument: A mass spectrometer, typically coupled with a chromatographic system like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a

common ionization technique for this type of molecule.

Parameters (for EI):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Visualizations
Synthesis Workflow

The synthesis of 2,3-dibromopropanoic acid is typically achieved through the bromination of

acrylic acid. This straightforward electrophilic addition reaction provides a clear example of a

synthetic workflow.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Navigating the Spectral Landscape of Brominated
Carboxylic Acids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267385#bis-bromomethyl-acetic-acid-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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